molecular formula C16H16ClNO5S B2672218 3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid CAS No. 1214163-54-8

3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid

Cat. No.: B2672218
CAS No.: 1214163-54-8
M. Wt: 369.82
InChI Key: UYZVOBZDHCEWGY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid is a synthetic propanoic acid derivative characterized by:

  • A sulfonamide group at position 2, linked to a 4-methoxyphenyl moiety, which enhances solubility and hydrogen-bonding capacity.
  • A carboxylic acid group, enabling ionization at physiological pH.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-23-13-6-8-14(9-7-13)24(21,22)18-15(16(19)20)10-11-2-4-12(17)5-3-11/h2-9,15,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZVOBZDHCEWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methoxybenzenesulfonamide in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes, potentially inhibiting their activity. The compound may also affect cellular pathways by binding to receptors or other proteins, leading to changes in cellular function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule:

Compound Name Key Substituents Molecular Formula Key Differences vs. Target Compound Reference
3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid Biphenyl core with 4-chloro and 4-sulfonamido groups C15H14ClNO4S Biphenyl vs. separate aryl groups; lacks methoxy group
3-(1H-imidazol-5-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid 4-Methylphenyl sulfonamide; imidazole at position 3 C14H15N3O4S Imidazole vs. chlorophenyl; methyl vs. methoxy
2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid Acetylamino group; 4-bromophenyl sulfanyl (thioether) C11H12BrNO3S Thioether vs. sulfonamide; bromo vs. chloro
3-(4-Chlorophenyl)-2-(Fmoc-amino)propanoic acid Fmoc-protected amino group; 4-chlorophenyl C24H20ClNO4 Fmoc vs. sulfonamide; no methoxyphenyl

Substituent Effects on Physicochemical Properties

  • Aromatic Substituents: Chlorophenyl (Target): Enhances lipophilicity (logP) and introduces halogen bonding . Methoxyphenyl (Target): Improves solubility via polar interactions; electron-donating methoxy group may influence electronic properties of the sulfonamide . Methylphenyl (): Less polar than methoxy, reducing solubility but increasing metabolic stability.
  • Functional Groups: Sulfonamide (Target): Strong hydrogen-bond acceptor/donor; enhances target engagement in enzymes (e.g., carbonic anhydrase inhibitors) . Thioether (): Less polar than sulfonamide; may reduce binding affinity but improve membrane permeability. Fmoc (): Bulky protecting group used in peptide synthesis; limits bioavailability but stabilizes intermediates during synthesis.

Biological Activity

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid, a compound with significant lipophilicity and structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and implications for future research, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClNO5SC_{17}H_{18}ClNO_5S, with a molecular weight of approximately 383.85 g/mol. The compound features a sulfonamide group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyphenylalanine derivatives under controlled conditions to yield the desired product. The synthetic route is critical as it influences the purity and yield of the final compound, which directly affects its biological evaluation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Notably, it was tested against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus>64No activity
Escherichia coli32Moderate activity
Pseudomonas aeruginosa32Moderate activity
Candida auris>64No antifungal activity

Table 1 illustrates the minimum inhibitory concentrations (MIC) for various pathogens tested against the compound. Notably, while it exhibited moderate activity against certain Gram-negative bacteria, it showed no significant antifungal effects against drug-resistant Candida species .

The proposed mechanism of action for this compound involves inhibition of bacterial cell wall synthesis. It targets enzymes involved in peptidoglycan biosynthesis, crucial for maintaining bacterial integrity. This mechanism aligns with findings from other sulfonamide derivatives that have demonstrated similar biological activities .

Case Studies

  • Case Study on Antibacterial Efficacy :
    In a controlled study, derivatives of this compound were evaluated for their antibacterial properties. Compound modifications led to variations in efficacy, with some derivatives showing enhanced activity against resistant strains compared to the parent compound .
  • Clinical Implications :
    The potential application of this compound in clinical settings has been explored, particularly in treating infections caused by multidrug-resistant organisms. The need for novel antimicrobial agents is critical given the rising incidence of antibiotic resistance globally.

Conclusion and Future Directions

The biological activity of this compound underscores its potential as a lead compound in drug development targeting resistant microbial strains. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its mechanisms further.

Continued exploration into related derivatives may yield compounds with improved bioactivity profiles suitable for therapeutic applications against challenging infections.

Q & A

Q. How can researchers optimize the synthesis of 3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves sequential steps: (i) sulfonylation of the amino group using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), (ii) coupling with 4-chlorophenylpropanoic acid derivatives via carbodiimide-mediated amidation, and (iii) purification via recrystallization or preparative HPLC . Key parameters include reaction temperature (40–60°C for sulfonylation) and stoichiometric control of sulfonyl chloride to avoid over-sulfonation. Purity can be validated using LC-MS and 1^1H/13^13C NMR to confirm the absence of unreacted intermediates or byproducts .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (DMSO-d6) should show characteristic peaks: δ 7.2–7.4 ppm (4-chlorophenyl aromatic protons), δ 3.8 ppm (methoxy group), and δ 12.5 ppm (carboxylic acid proton) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>98%) and retention time consistency .
  • Mass Spectrometry (MS) : ESI-MS in negative mode should confirm the molecular ion peak [M–H]^- at m/z 410.8 (calculated for C16_{16}H15_{15}ClNO5_5S) .

Q. How does the 4-methoxyphenylsulfonyl group influence receptor binding affinity in pharmacological studies?

  • Methodological Answer : The sulfonamide moiety acts as a hydrogen-bond acceptor, enhancing interactions with target proteins (e.g., enzymes or neurotransmitter receptors). Competitive binding assays using radiolabeled ligands (e.g., 3^3H-GABA for GABAA_A receptors) can quantify affinity shifts. For example, replacing the methoxy group with hydroxy (as in analogs) reduces lipophilicity and binding efficiency by ~30%, highlighting the methoxy group’s role in stabilizing receptor-ligand complexes .

Q. What strategies mitigate solubility challenges in aqueous-based assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting biological activity .
  • pH adjustment : Deprotonate the carboxylic acid group at pH 7.4 (PBS buffer) to improve aqueous solubility .

Advanced Research Questions

Q. How do enantiomeric differences impact biological activity, and how can chiral resolution be achieved?

  • Methodological Answer : The stereochemistry at the α-carbon (C2) significantly affects target selectivity. For example, (S)-enantiomers may exhibit 10-fold higher inhibition of cyclooxygenase-2 (COX-2) compared to (R)-forms. Chiral resolution can be achieved via:
  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (80:20) mobile phase .
  • Enzymatic kinetic resolution : Lipase-mediated acetylation selectively modifies one enantiomer .

Q. What computational methods are effective for structure-activity relationship (SAR) studies of analogs?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., PDB ID 1PGE for COX-2) to predict binding modes and substituent effects .
  • Quantitative SAR (QSAR) : Use Hammett constants (σ) to correlate electronic effects of substituents (e.g., 4-Cl vs. 4-OCH3_3) with bioactivity .

Q. How can metabolic stability be assessed in vitro, and what structural modifications enhance half-life?

  • Methodological Answer :
  • Liver microsomal assays : Incubate the compound with human liver microsomes (HLMs) and NADPH to measure intrinsic clearance.
  • Modifications : Replace the methoxy group with trifluoromethoxy (electron-withdrawing) to reduce CYP450-mediated oxidation, increasing half-life by ~50% .

Q. What experimental designs resolve contradictory bioactivity data across studies?

  • Methodological Answer :
  • Standardized assay conditions : Control variables such as cell passage number, serum concentration, and incubation time.
  • Orthogonal assays : Validate COX-2 inhibition via both ELISA (PGE2_2 quantification) and fluorometric activity assays .

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